An In-depth Technical Guide to 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
An In-depth Technical Guide to 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system consisting of a pyrimidine ring fused to a pyrrole ring. This scaffold is of significant interest in drug discovery due to its structural analogy to adenine, a fundamental component of nucleic acids. This similarity allows pyrrolopyrimidine derivatives to act as ATP-competitive inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
The introduction of a chlorine atom at the 4-position of the pyrimidine ring, as seen in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, provides a reactive handle for further chemical modifications. This position is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups to explore structure-activity relationships (SAR).
Physicochemical Properties and Characterization
While experimental data for 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is not available, we can predict its properties based on the known data for the parent compound and the influence of the furan moiety.
| Property | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Predicted: 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine |
| CAS Number | 84905-80-6[1][2][3][4] | Not Found |
| Molecular Formula | C₆H₄ClN₃[1] | C₁₀H₆ClN₃O |
| Molecular Weight | 153.57 g/mol [1] | ~220 g/mol |
| Appearance | White to off-white solid | Likely a pale yellow to brown solid |
| Solubility | Soluble in organic solvents like DMSO and DMF | Expected to be soluble in polar aprotic solvents |
Spectroscopic Characterization: The structural confirmation of the title compound would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and furan protons, as well as the pyrimidine proton. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and pyrimidine moieties and the electron-donating nature of the furan ring.
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¹³C NMR: The carbon NMR would provide key information on the carbon skeleton, with distinct signals for the aromatic carbons of the pyrrole, furan, and pyrimidine rings.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern could also offer structural insights.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the pyrrole, C-H stretching of the aromatic rings, and C=N stretching of the pyrimidine ring.
Synthesis and Chemical Reactivity
The synthesis of 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine would likely involve a multi-step sequence, starting from a suitably substituted pyrrole or pyrimidine precursor. A plausible synthetic strategy is outlined below.
Proposed Synthetic Pathway
A logical approach would be to first construct the 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-one intermediate, followed by chlorination.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-aminopyrrolo[3,2-d]pyrimidin-4-one A mixture of 2-amino-3-cyanopyrrole and an excess of formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the intermediate.
Step 2: Synthesis of 6-bromopyrrolo[3,2-d]pyrimidin-4-one The 6-aminopyrrolo[3,2-d]pyrimidin-4-one is subjected to a Sandmeyer reaction. It is first treated with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperature to form the diazonium salt, which is then reacted with a copper(I) bromide solution to yield the 6-bromo derivative.
Step 3: Synthesis of 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-one A mixture of 6-bromopyrrolo[3,2-d]pyrimidin-4-one, furan-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. After completion, the reaction is worked up to isolate the Suzuki coupling product.
Step 4: Synthesis of 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine The 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent. The reaction mixture is heated to drive the conversion of the pyrimidinone to the 4-chloro-pyrimidine.
Key Chemical Reactivity
The most significant reactive site on the title compound is the 4-chloro position. This C-Cl bond is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives for biological screening.
Caption: Reactivity of the 4-chloro position.
Potential Biological Activity and Applications
Pyrrolopyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a furan ring can further modulate the biological profile of the molecule.
Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP. The 6-furan-2-yl substituent can occupy the hydrophobic pocket of the ATP-binding site, potentially enhancing binding affinity and selectivity. Kinases that could be targeted by this compound include, but are not limited to:
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Epidermal Growth Factor Receptor (EGFR)
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Vascular Endothelial Growth Factor Receptor (VEGFR)
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Janus Kinases (JAKs)
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Src family kinases
Other Potential Therapeutic Areas
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Antiviral Activity: The structural similarity to purine nucleosides suggests potential antiviral activity, particularly against viruses that rely on their own polymerases for replication.
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Anti-inflammatory Effects: Inhibition of inflammatory signaling pathways, for example, through targeting kinases like JAKs, could lead to anti-inflammatory properties.
Conclusion
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery. While a dedicated CAS number is not currently available, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on the well-established chemistry and pharmacology of the pyrrolo[3,2-d]pyrimidine scaffold. The synthetic routes and reactivity patterns described herein offer a roadmap for researchers to access this compound and its derivatives for further investigation as potential therapeutic agents. The insights into its potential as a kinase inhibitor highlight a key area for future research and development.
References
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PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. [Link]
- Gangjee, A., et al. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry.
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Zhang, L., et al. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E.
- Mohamed, M. S., et al. Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. International Journal of Pharmaceutical and Chemical Sciences.
-
Chemsrc. CAS#:91862-35-0 | 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine. [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
International Journal of Pharmacy and Biological Sciences. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. [Link]
-
ZaiQi Bio-Tech. 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one| CAS No:346599-63-1. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
